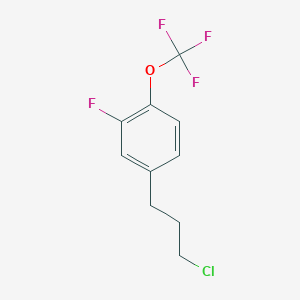

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene

Beschreibung

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-chloropropyl chain, a fluorine atom at position 3, and a trifluoromethoxy group at position 4.

Eigenschaften

Molekularformel |

C10H9ClF4O |

|---|---|

Molekulargewicht |

256.62 g/mol |

IUPAC-Name |

4-(3-chloropropyl)-2-fluoro-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI-Schlüssel |

NEGMUWSXOHBTCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCCl)F)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of Benzene Intermediate

A benzene derivative (e.g., 3-fluorophenol) serves as the starting material. The trifluoromethoxy group is introduced via:

- Chlorination : Reaction with chlorine gas (Cl₂) at 90–100°C under UV light.

- Fluorination : Replacement of chlorine with fluorine using anhydrous hydrogen fluoride (HF) at 80°C under pressure (30–35 kg/cm²).

Example Reaction :

$$

\text{3-Fluorophenol} + \text{Cl}_2 \xrightarrow{\text{UV, 90–100°C}} \text{3-Fluoro-4-chlorophenol} \xrightarrow{\text{HF, 80°C}} \text{3-Fluoro-4-(trifluoromethoxy)phenol}

$$

Step 2: Chloropropyl Group Installation

The chloropropyl chain is added via nucleophilic substitution or Friedel-Crafts alkylation:

- Alkylation : Reaction with 1-bromo-3-chloropropane in the presence of a Lewis acid (e.g., AlCl₃).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–30°C to minimize side reactions.

Example Reaction :

$$

\text{3-Fluoro-4-(trifluoromethoxy)phenol} + \text{ClCH₂CH₂CH₂Br} \xrightarrow{\text{AlCl₃, DCM}} \text{1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene}

$$

Reaction Optimization Data

Key Challenges and Solutions

- Regioselectivity : Competing ortho/para substitution is mitigated using directing groups (e.g., nitro groups).

- Side Reactions : Excess chlorine flow or improper temperature control leads to polychlorinated byproducts.

- Purification : Distillation or layer separation (DCM/water) isolates the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Chlorination | High yield, scalable | Requires hazardous Cl₂ gas |

| HF Fluorination | Efficient F⁻ substitution | Corrosive, high-pressure conditions |

| Alkylation | Mild conditions, versatile | Moderate yield due to steric hindrance |

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution:

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic acid groups onto the benzene ring.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-3-fluoro-4-(trifluoromethoxy)benzene, while electrophilic aromatic substitution with nitric acid can produce 1-(3-chloropropyl)-3-fluoro-4-(trifluoromethoxy)-2-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene depends on its specific application and the biological or chemical system it interacts with. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chloropropyl, fluoro, and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene

- CAS : 1806458-12-7

- Molecular Formula : C₁₁H₁₀ClF₅O₂

- Molar Mass : 304.64 g/mol

- Density : 1.349 g/cm³ (predicted)

- Boiling Point : 271.6°C (predicted)

Comparison: This compound shares the 3-chloropropyl chain and 4-(trifluoromethoxy) group with the target molecule but differs at position 2, where a difluoromethoxy group replaces the fluorine atom. The higher molar mass (304.64 vs. ~283–285 for simpler analogs) and boiling point suggest increased molecular complexity and stability .

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene

- CAS : 1804070-58-3

- Molecular Formula: C₁₀H₉ClF₃NO₃

- Molar Mass : 283.63 g/mol

Comparison: Here, a nitro group replaces the fluorine atom at position 3. The nitro group is a stronger electron-withdrawing substituent than fluorine, which could enhance electrophilic substitution reactivity at meta/para positions. The lower molar mass (283.63 vs. 304.64 in the difluoromethoxy analog) reflects the nitro group’s lighter atomic composition compared to difluoromethoxy .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

- CAS : 1402004-78-7

- Molecular Formula : C₈H₅ClF₄O

- Molar Mass : 228.57 g/mol

Comparison: This simpler analog lacks the 3-chloropropyl chain but includes a trifluoromethyl group. The trifluoromethyl group is less polarizable than trifluoromethoxy, leading to reduced electron-withdrawing effects. The absence of the chloropropyl chain results in lower molecular weight (228.57 vs. ~283–304 in chloropropyl-containing analogs) and likely lower boiling points, making it more volatile.

3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid

- Use : Intermediate in synthesizing pyrazolo[3,4-c]pyrimidine derivatives.

Comparison :

The shared 3-fluoro-4-(trifluoromethoxy)phenyl moiety suggests that the target compound’s aromatic system may serve as a precursor in medicinal chemistry. Boronic acid derivatives are critical in Suzuki-Miyaura coupling reactions, implying that the target compound’s substituents could facilitate similar cross-coupling applications. The trifluoromethoxy group’s electron-withdrawing nature enhances stability and directs regioselectivity in such reactions .

Key Findings and Implications

Substituent Effects :

- The 3-chloropropyl chain increases molecular weight and boiling points, as seen in analogs like 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene .

- Trifluoromethoxy groups enhance electron-withdrawing effects compared to methoxy or trifluoromethyl groups, influencing reactivity and stability .

Toxicity Considerations :

- Halogenated benzene derivatives, such as 1-Chloro-4-(trifluoromethyl)benzene, are subject to toxicological evaluations (e.g., NTP studies). The target compound’s chloropropyl chain may introduce unique metabolic pathways requiring further safety assessments .

Biologische Aktivität

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene, with the CAS number 1806536-89-9, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple fluorine and chlorine substituents that may influence its interaction with biological systems.

- Molecular Formula : C10H9ClF4O

- Molecular Weight : 256.62 g/mol

- IUPAC Name : this compound

The biological activity of halogenated compounds often involves their ability to interact with various biological targets, such as enzymes and receptors. The presence of halogens can enhance lipophilicity, potentially increasing membrane permeability and affecting pharmacokinetics. This compound's trifluoromethoxy group may also confer unique properties that modulate its biological interactions.

Biological Activity

- Antimicrobial Properties : Preliminary studies indicate that halogenated benzene derivatives exhibit antimicrobial activity. The specific interactions of this compound with microbial membranes could lead to disruption of cellular integrity, although detailed studies are required to quantify this effect.

- Cytotoxicity : Research on structurally similar compounds suggests potential cytotoxic effects against cancer cell lines. The trifluoromethoxy and chloropropyl groups may play critical roles in modulating these effects by influencing the compound's reactivity and binding affinity to cellular targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The halogen substituents can enhance binding interactions, potentially leading to altered enzyme kinetics.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated compounds found that derivatives similar to this compound displayed significant inhibitory effects against various bacterial strains. The study highlighted the importance of the halogen's position and type in determining efficacy.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that compounds with trifluoromethoxy groups exhibited cytotoxicity in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction, suggesting that this compound may share similar pathways.

Comparative Analysis

The following table summarizes the biological activities of related halogenated compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Low | Moderate | No |

| 1-Chloro-4-(trifluoromethoxy)benzene | High | Low | Yes |

Q & A

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene?

The synthesis typically involves sequential functionalization of the benzene ring. For example:

- Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the chloropropyl group.

- Electrophilic fluorination using reagents like Selectfluor® to add the fluorine substituent.

- Trifluoromethoxy group installation via cross-coupling reactions (e.g., Cu-mediated coupling of trifluoromethyl ethers) . Key challenges include regioselectivity control and minimizing side reactions from competing substituents.

Q. How can researchers characterize the structure and purity of this compound?

- NMR spectroscopy : <sup>19</sup>F-NMR (e.g., at 282 MHz in CDCl₃) resolves trifluoromethoxy and fluorine signals, while <sup>1</sup>H-NMR identifies chloropropyl protons .

- HPLC-MS : Validates purity (>97% by HLC) and molecular weight confirmation .

- X-ray crystallography : Resolves conformational details, especially for gas-phase studies .

Advanced Research Questions

Q. How does the 3-chloropropyl group influence reactivity in cycloaddition or coupling reactions?

The chloropropyl chain can act as a leaving group or participate in radical-mediated reactions . For example:

Q. What strategies mitigate contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) improve trifluoromethoxy group stability compared to DMSO .

- Catalyst selection : Pd/Cu systems for trifluoromethoxy coupling may require additives like 1,10-phenanthroline to suppress side reactions .

- Temperature control : Low temperatures (−78°C) minimize decomposition of intermediates .

Q. How can computational methods predict the compound’s electronic properties?

- DFT calculations (e.g., B3LYP/6-311G**) model the electron-withdrawing effects of the trifluoromethoxy group, explaining its impact on aromatic ring electrophilicity .

- Molecular docking identifies potential biological targets (e.g., soluble epoxide hydrolase inhibitors) by simulating interactions with enzyme active sites .

Q. What enzymatic or biological targets are associated with derivatives of this compound?

Derivatives like EC5026 (a urea analog) inhibit soluble epoxide hydrolase (sEH) with high affinity (Ki = 0.06 nM). Studies use:

- Enzyme kinetics assays to measure inhibition potency.

- In vivo models (e.g., Parkinson’s disease) to assess blood-brain barrier penetration .

Methodological Considerations

Q. How to resolve conflicting spectral data for trifluoromethoxy-containing compounds?

- Dynamic NMR : Detects rotational barriers in trifluoromethoxy groups, which may cause signal splitting.

- Isotopic labeling : <sup>18</sup>O-labeled trifluoromethoxy groups clarify vibrational modes in IR studies .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- GC-ECD : Detects halogenated byproducts (e.g., chloropropane derivatives) at ppm levels.

- ICP-MS : Monitors residual metal catalysts (e.g., Pd, Cu) to ensure compliance with pharmacopeial limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.